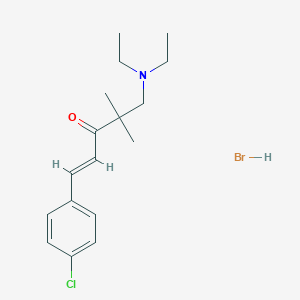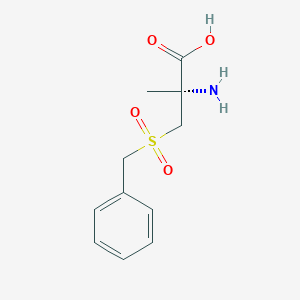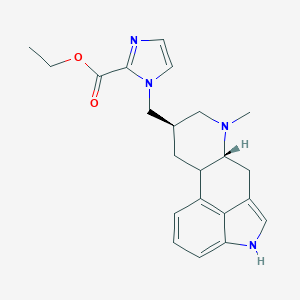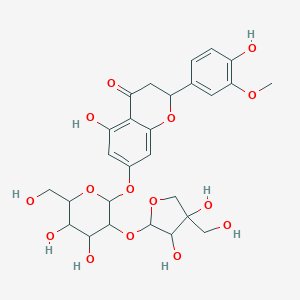
Viscumneoside III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viscumneoside III is a dihydroflavone O-glycoside . It is a potent tyrosinase inhibitor with an IC50 of 0.5 mM . It has been found to have anti-angina pectoris properties .
Synthesis Analysis
The initial HPLC analysis of the crude ethanol extract revealed that this compound and homoflavoyadorinin B were the two major compounds at the retention times of 15.923 and 33.010 min, respectively .Molecular Structure Analysis
This compound has a molecular formula of C27H32O15 . Its average mass is 596.534 Da and its monoisotopic mass is 596.174133 Da .Chemical Reactions Analysis
This compound is a major compound in the microwave-assisted hydrolysis of glycoside extract from Korean mistletoe in acidic condition .Physical and Chemical Properties Analysis
This compound has a molecular formula of C27H32O15 . Its average mass is 596.534 Da and its monoisotopic mass is 596.174133 Da . It has 9 defined stereocentres .Aplicaciones Científicas De Investigación
Anti-Angina Pectoris Applications : The first total synthesis of Viscumneoside III was achieved, demonstrating its potential as an anti-angina pectoris dihydroflavone O-glycoside (Lei Zou et al., 2018).
Therapeutic Potential in Skin Rash : this compound, isolated from Viscum album, was found to regulate MCP-1 production, suggesting potential therapeutic applications in suppressing erlotinib-induced skin toxicity (H. Choi et al., 2022).
Cytotoxic Effects on Human Lymphocytes : Research on Viscum album L. extracts, containing this compound, has shown cytotoxic properties towards human lymphocytes through the induction of apoptosis (A. Büssing et al., 1996).
Anti-Tyrosinase Activity : this compound exhibited significant inhibition of tyrosinase, suggesting its potential use in skin whitening cosmetics (Cheolson Park et al., 2016).
Inhibitory Effects on Osteoclast Formation : Studies on Viscum coloratum, including this compound, have shown inhibitory effects on the formation of osteoclast-like multinucleated cells, indicating potential applications in anti-osteoporosis drugs (Na Han et al., 2011).
Effects on Bone Resorption : The ethyl acetate fraction from Viscum coloratum, containing this compound, was found to inhibit the formation of osteoclast-like cells and showed antiosteoporotic activity in vivo (Jun Yin et al., 2008).
Mecanismo De Acción
Propiedades
Número CAS |
118985-27-6 |
|---|---|
Fórmula molecular |
C27H32O15 |
Peso molecular |
596.5 g/mol |
Nombre IUPAC |
(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1 |
Clave InChI |
BYALYZGUSBVZQP-XJBIVIJWSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Sinónimos |
homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside viscumneoside III |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


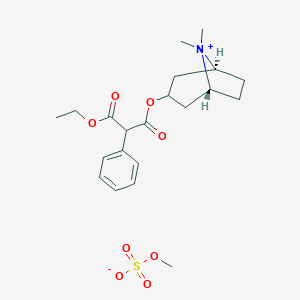
![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)
![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)
![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(dia](/img/structure/B219676.png)
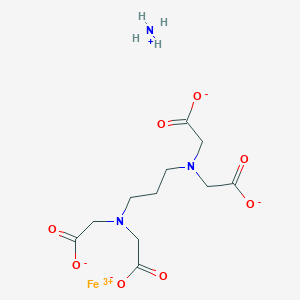
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
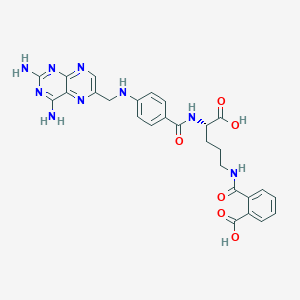
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
